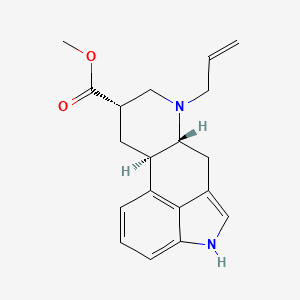

6-Allyldihydronorisolysergic Acid Methyl Ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-Allyldihydronorisolysergic Acid Methyl Ester is a compound with the molecular formula C19H22N2O2 and a molecular weight of 310.39 g/mol . It is a derivative of lysergic acid and is known for its relevance in neurological research, particularly in the study of dopamine receptors and various neurological disorders .

Métodos De Preparación

The synthesis of 6-Allyldihydronorisolysergic Acid Methyl Ester involves several steps, typically starting from lysergic acid. The synthetic route includes the allylation of lysergic acid followed by esterification to form the final product. The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained with high purity . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities.

Análisis De Reacciones Químicas

6-Allyldihydronorisolysergic Acid Methyl Ester undergoes various chemical reactions, including:

Oxidation: This reaction can convert the compound into its corresponding oxidized forms, often using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride, leading to the formation of reduced derivatives.

Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the type of reaction and the conditions employed.

Aplicaciones Científicas De Investigación

6-Allyldihydronorisolysergic Acid Methyl Ester has several scientific research applications:

Chemistry: It is used as a reference standard in analytical chemistry for the study of lysergic acid derivatives.

Industry: The compound is used in the development of pharmaceuticals and other neuroactive substances.

Mecanismo De Acción

The mechanism of action of 6-Allyldihydronorisolysergic Acid Methyl Ester involves its interaction with dopamine receptors in the brain. It acts as an agonist or antagonist, depending on the specific receptor subtype, and modulates neurotransmission. The molecular targets include various dopamine receptor subtypes, and the pathways involved are related to the regulation of mood, cognition, and motor functions .

Comparación Con Compuestos Similares

6-Allyldihydronorisolysergic Acid Methyl Ester can be compared with other lysergic acid derivatives such as:

Lysergic Acid Diethylamide (LSD): Known for its psychoactive properties, LSD has a different mechanism of action and is used primarily in psychopharmacology.

Ergine (LSA): Another derivative of lysergic acid, ergine has similar but less potent effects compared to LSD.

Methysergide: Used in the treatment of migraines, methysergide has a different therapeutic application compared to this compound.

Actividad Biológica

6-Allyldihydronorisolysergic Acid Methyl Ester (commonly referred to as 6-ADN) is a derivative of the ergot alkaloid family, which has garnered interest due to its potential biological activities. This compound is structurally related to other psychoactive substances and has been studied for its interactions with various biological systems, particularly in relation to dopamine receptors.

Chemical Structure and Properties

The chemical structure of 6-ADN is characterized by the presence of an allyl group at the 6-position of the dihydronorisolysergic acid backbone. Its CAS number is 86891-16-9, and it is recognized as an impurity in cabergoline synthesis, a medication used primarily for its effects on dopamine receptors.

6-ADN primarily acts as a ligand for dopamine D2 receptors, which are G protein-coupled receptors involved in numerous neurological processes. The interaction with these receptors can influence neurotransmission related to movement, reward pathways, and hormonal regulation. Preliminary studies suggest that 6-ADN may exhibit agonistic properties at these receptors, potentially contributing to its psychoactive effects .

Pharmacological Effects

Research indicates that 6-ADN may possess several pharmacological properties:

- Dopaminergic Activity : As an agonist at D2 receptors, it may enhance dopaminergic signaling, which could have implications for treating conditions like Parkinson's disease or depression.

- Neuroprotective Effects : Some studies suggest that compounds similar to 6-ADN may offer neuroprotective benefits through antioxidant mechanisms or by modulating neuroinflammatory responses .

Case Studies and Research Findings

- Study on Dopaminergic Activity : A study examined the effects of various ergot derivatives on dopamine receptor activity. The results indicated that 6-ADN showed significant binding affinity for D2 receptors compared to other analogs, suggesting its potential as a therapeutic agent in dopaminergic disorders .

- Neuroprotective Properties : In vitro studies demonstrated that 6-ADN could reduce oxidative stress markers in neuronal cell cultures exposed to neurotoxic agents. This suggests a protective role against neuronal damage .

- Behavioral Studies : Animal models treated with 6-ADN exhibited altered locomotor activity consistent with dopaminergic modulation, reinforcing its potential psychoactive effects and therapeutic applications in mood disorders .

Comparative Analysis with Similar Compounds

To understand the unique properties of 6-ADN, a comparative analysis with related compounds was conducted:

| Compound | D2 Receptor Affinity | Neuroprotective Activity | Psychoactive Effects |

|---|---|---|---|

| This compound | High | Moderate | Yes |

| Cabergoline | Very High | High | Yes |

| Bromocriptine | High | Low | Yes |

This table illustrates that while 6-ADN has significant receptor affinity and potential therapeutic effects, it may not be as potent as cabergoline in terms of neuroprotection.

Propiedades

IUPAC Name |

methyl (6aR,9S,10aR)-7-prop-2-enyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O2/c1-3-7-21-11-13(19(22)23-2)8-15-14-5-4-6-16-18(14)12(10-20-16)9-17(15)21/h3-6,10,13,15,17,20H,1,7-9,11H2,2H3/t13-,15+,17+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IACRGBGBDYCBKO-YSVLISHTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC2C(CC3=CNC4=CC=CC2=C34)N(C1)CC=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H]1C[C@H]2[C@@H](CC3=CNC4=CC=CC2=C34)N(C1)CC=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.